4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline
Description
4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
4-imidazol-1-yl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)11-17-9-4-2-1-3-8(9)10(18-11)19-6-5-16-7-19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIALJZWYALESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinazoline core, often using imidazole and a suitable leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinazoline core, often using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Imidazol-1-yl-quinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
2-(Trifluoromethyl)quinazoline: Lacks the imidazole ring, affecting its interaction with biological targets.
4-Imidazol-1-yl-2-methylquinazoline: The methyl group replaces the trifluoromethyl group, altering its lipophilicity and stability.
Uniqueness
4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Its enhanced stability, lipophilicity, and ability to interact with biological macromolecules make it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
